molecular formula C14H21N3O4 B11149819 Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate

Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B11149819
M. Wt: 295.33 g/mol
InChI Key: CRAKQDYFJZYHHR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with an ethyl ester and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, while the isoxazole moiety can modulate enzyme activity. These interactions can lead to various pharmacological effects, such as modulation of neurotransmitter release or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate is unique due to the combination of the isoxazole and piperazine moieties, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound in drug development .

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

ethyl 4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H21N3O4/c1-4-20-14(19)17-7-5-16(6-8-17)13(18)9-12-10(2)15-21-11(12)3/h4-9H2,1-3H3

InChI Key

CRAKQDYFJZYHHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=C(ON=C2C)C

Origin of Product

United States

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